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Compound of Interest

Compound Name: omega-agatoxin TK

CAS No.: 158484-42-5

Cat. No.: B600016

Get Quote

Welcome to the technical support guide for ω-Agatoxin TK (ω-Aga-TK), a potent and selective

blocker of P/Q-type voltage-gated calcium channels (Cav2.1). Sourced from the venom of the

funnel-web spider, Agelenopsis aperta, this peptide toxin is an indispensable tool for

neuroscience research, enabling the precise dissection of synaptic transmission,

neurotransmitter release, and neuronal excitability.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It

moves beyond a simple recitation of protocols to explain the "why" behind experimental

choices, empowering you to troubleshoot effectively and generate reliable, publication-quality

data.

Frequently Asked Questions (FAQs)
Q1: What is ω-Agatoxin TK and how does it work?
ω-Agatoxin TK is a 48-amino-acid peptide neurotoxin that selectively targets and blocks P/Q-

type voltage-gated calcium channels.[5] These channels are critical for regulating the influx of

calcium into presynaptic terminals, which in turn triggers the release of neurotransmitters.[6][7]
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Unlike pore-blocking toxins, ω-Aga-TK acts as a gating modifier. It binds to the S3-S4 loop in

the channel's domain IV, shifting the voltage dependence of activation to more positive

potentials.[8] This effectively prevents the channel from opening under normal physiological

conditions, thereby inhibiting Ca2+ influx and subsequent neurotransmitter release.[6][8] Its

high selectivity makes it invaluable for isolating P/Q-type channel-dependent processes from

those mediated by N-, L-, or T-type calcium channels.[1][9]

Q2: What is the typical IC50 for ω-Agatoxin TK?
The half-maximal inhibitory concentration (IC50) for ω-Aga-TK can vary depending on the

experimental system, cell type, and specific splice variant of the Cav2.1 channel being studied.

However, published values generally fall within the nanomolar range.

For P-type channels: IC50 values are typically low, around 2-15 nM.

For Q-type channels: The affinity is slightly lower, with reported IC50 values around 90-127

nM.[10][11]

In synaptosome preparations: An IC50 of approximately 60 nM has been reported for

inhibiting potassium-induced calcium influx.[1][9][12]

It is crucial to recognize that the IC50 is not an absolute constant but a functional parameter

highly dependent on experimental conditions.[13][14] Therefore, the values in the table should

be used as a starting point for your own empirical optimization.

Q3: How should I reconstitute and store ω-Agatoxin TK?
Proper handling is critical to maintaining the toxin's potency.

Reconstitution: Upon receiving the lyophilized peptide, centrifuge the vial briefly (e.g., 10,000

x g for 5 minutes) to ensure all the powder is at the bottom.[15] Reconstitute in high-purity

water (ddH₂O) or a suitable aqueous buffer to create a concentrated stock solution (e.g., 10-

100 µM).[15] Avoid vigorous vortexing; gentle swirling or tilting is sufficient to dissolve the

peptide.[15]

Storage:

Lyophilized Powder: Store desiccated at -20°C.
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Stock Solutions: Aliquot the reconstituted stock solution into small, single-use volumes and

store at -20°C for up to one month, or potentially longer (up to 6 months).[10][15] Avoid

repeated freeze-thaw cycles, as this can degrade the peptide and reduce its activity.[15]

Working Solutions: It is best practice to prepare fresh working dilutions from the frozen

stock on the day of the experiment.[10]

Q4: Is the synthetic version of ω-Agatoxin TK as potent
as the native toxin?
This is a critical point of caution. Native ω-Agatoxin TK undergoes a post-translational

modification where the serine at position 46 is converted from the L-isoform to the D-isoform.[5]

This D-Serine is essential for the toxin's high-potency blockade of P/Q-type channels.[5]

Synthetic versions that contain the standard L-Serine at this position have been shown to be

80-90 times less potent.[5] When purchasing this toxin, it is imperative to verify with the

supplier that you are obtaining the correct, biologically active isomer, often denoted as [D-

Ser46]ω-Agatoxin TK.[5]

Troubleshooting Guide
This section addresses common issues encountered when using ω-Agatoxin TK. The flowchart

below provides a logical path for diagnosing and resolving experimental problems.
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Problem:
Incomplete or No Block

Is Concentration Sufficient?

Check First

Is Toxin Active?

Yes

Solution:
Increase Toxin Concentration.

Perform Dose-Response Curve.

No

Is Incubation Time Sufficient?

Yes

Solution:
Purchase New Toxin.

Check Storage/Handling.
Verify D-Ser46 Isomer.

No

Are P/Q-type Channels
the Primary Contributors?

Yes

Solution:
Increase Pre-incubation Time.

(e.g., 5-15 minutes)

No

Solution:
Pharmacologically Isolate

P/Q-currents.
Use other blockers (e.g., for N-type).

No

Problem:
Slow or Irreversible Block

This is expected.
High-affinity binding requires

prolonged washout.
Effect can be quasi-irreversible.

Problem:
Non-specific Effects

Solution:
Decrease Concentration.

Ensure Selectivity (use <200 nM).
Verify with control experiments.

Click to download full resolution via product page

Caption: Troubleshooting workflow for ω-Agatoxin TK experiments.
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Q5: I'm not seeing a complete block of my calcium
current or physiological response. What's wrong?
This is a common issue with several potential causes:

Suboptimal Concentration: The most frequent cause is that the concentration is too low for

your specific system. The IC50 can vary between cell types and even different neuronal

populations.[7]

Solution: Perform a dose-response curve to empirically determine the optimal

concentration for your preparation. Start with a concentration around the published IC50

(e.g., 50-100 nM) and test progressively higher concentrations until a maximal block is

achieved.

Degraded Toxin: Peptides are susceptible to degradation from improper storage, handling, or

repeated freeze-thaw cycles.

Solution: Ensure you are following correct storage and reconstitution procedures.[10][15] If

in doubt, purchase a new vial of the toxin. Always use aliquots to prevent contamination

and degradation of your main stock.

Slow Binding Kinetics: The binding of ω-Aga-TK to the channel is not instantaneous. The

time to reach maximal effect can be several minutes.

Solution: Increase the pre-application/incubation time before recording your measurement.

A 5-15 minute incubation is often required to reach equilibrium.[16]

Minor Contribution of P/Q-type Channels: The current or physiological response you are

measuring may not be exclusively mediated by P/Q-type channels. Other channel types (like

N-type or R-type) may also be contributing.

Solution: Use a cocktail of blockers to isolate the P/Q-type component. For example, pre-

incubate with an N-type blocker like ω-conotoxin GVIA (1 µM) to eliminate that contribution

before applying ω-Aga-TK.[12] The remaining sensitive current will be attributable to P/Q-

type channels.
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Q6: The effect of the toxin is very slow to wash out, or
seems irreversible. Is this normal?
Yes, this is a known characteristic of ω-Agatoxin TK. It binds with very high affinity to the P/Q-

type channel. Consequently, its dissociation is extremely slow. In many experimental

preparations, the block is considered "quasi-irreversible" or requires a very prolonged washout

period (hours) to see even partial recovery.[16] Interestingly, one study noted that washout was

more effective at higher temperatures (31-33°C) compared to room temperature.[16] Plan your

experiments accordingly, as it is often not feasible to record recovery data within a typical

experimental timeframe.

Q7: I'm concerned about off-target effects. How can I
ensure specificity?
While ω-Aga-TK is highly selective for P/Q-type channels at nanomolar concentrations, its

specificity can diminish at micromolar concentrations.[4]

Solution: Use the lowest concentration that produces a maximal block of your intended

target. For most applications, a concentration between 100-200 nM should be sufficient to

fully block P/Q-type channels without significant off-target effects on other voltage-gated

calcium channels.[11][15] Always run appropriate controls, such as testing the effect of the

toxin on cells known to lack P/Q-type channels, if possible.

Experimental Protocols & Data
Recommended Starting Concentrations
The following table provides empirically derived starting points for various applications.

Optimization is always recommended.
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Application
Recommended Starting
Concentration

Rationale & Key
Considerations

Patch-Clamp

Electrophysiology
50 - 200 nM

Provides rapid and complete

block of whole-cell or single-

channel currents. Higher end

of the range ensures

saturation.[15]

Calcium Imaging (e.g., Fura-2) 100 - 300 nM

Ensures complete block of

channels contributing to

depolarization-induced calcium

influx.[12]

Synaptosome/Neurotransmitter

Release
50 - 200 nM

Effectively inhibits release

triggered by potassium

depolarization. IC50 in this

preparation is ~60 nM.[1][12]

Neuronal Network Activity

(MEAs)
10 - 100 nM

Lower concentrations (10-50

nM) can be effective, but

sensitivity varies by brain

region (e.g., spinal cord

networks are more sensitive

than cortical networks).[7]

In Vivo Microinjection /

Intracerebroventricular

Varies widely (Dose-

dependent)

Requires careful dose-

response studies in the animal

model. Published studies have

used doses that result in

significant behavioral or

electrophysiological changes.

[17]

Protocol: Determining the IC50 of ω-Agatoxin TK using
Whole-Cell Patch-Clamp
This protocol provides a framework for creating a dose-response curve to validate toxin activity

and determine the precise IC50 in your experimental system.
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Objective: To measure the inhibition of P/Q-type calcium channel currents at multiple

concentrations of ω-Aga-TK and fit the data to determine the IC50.

Materials:

Cells expressing P/Q-type calcium channels (e.g., cultured cerebellar Purkinje neurons,

HEK293 cells transfected with Cav2.1).

Patch-clamp rig with amplifier and data acquisition software.

External solution (e.g., containing 10 mM Ba2+ or Ca2+ as the charge carrier).

Internal solution (e.g., Cs-based to block K+ channels).

Aliquoted, validated ω-Agatoxin TK stock solution.

Perfusion system for rapid solution exchange.

Workflow Diagram:

Caption: Workflow for IC50 determination via patch-clamp.

Step-by-Step Methodology:

Preparation: Prepare a series of dilutions of ω-Aga-TK in your external solution. A typical

range would be logarithmic or semi-log steps, for example: 1 nM, 3 nM, 10 nM, 30 nM, 100

nM, 300 nM.

Establish Recording: Obtain a stable whole-cell patch-clamp recording from a target cell.

Ensure access resistance is low and stable.

Record Baseline: Elicit calcium channel currents using a voltage step protocol (e.g., step

from -80 mV to +10 mV). Record several stable sweeps to establish a baseline current

amplitude.

Apply Toxin (Lowest Concentration): Using your perfusion system, switch to the external

solution containing the lowest concentration of ω-Aga-TK (e.g., 1 nM).
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Monitor Block: Continue to apply the voltage step protocol and record currents. Monitor the

peak current amplitude until it reaches a new, stable (inhibited) level. This may take several

minutes.

Cumulative Dosing: Without washing out, switch the perfusion to the next highest

concentration. Repeat Step 5. Continue this process for all concentrations. This cumulative

method is efficient for high-affinity, slowly-reversing blockers.

Data Analysis: a. For each concentration, measure the steady-state peak current amplitude

(I). b. Normalize the inhibited current to the baseline current (Ibaseline) to calculate the

fractional block: Fractional Current = I / I_baseline. c. Plot the Fractional Current as a

function of the logarithm of the toxin concentration. d. Fit the resulting dose-response curve

with a four-parameter logistic equation (Hill equation) to calculate the IC50.

This self-validating protocol not only provides the IC50 but also confirms the activity of your

specific batch of toxin in your hands, lending high confidence to subsequent experiments.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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